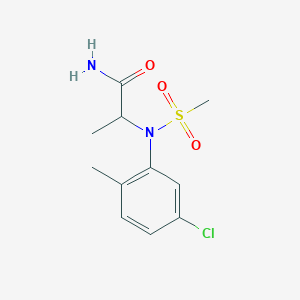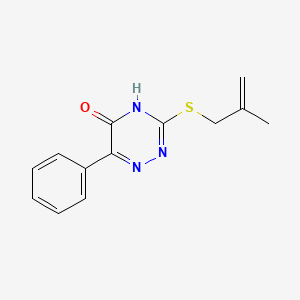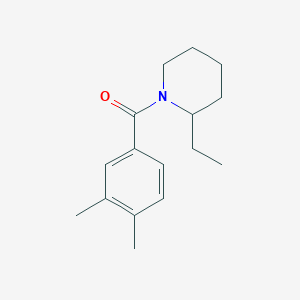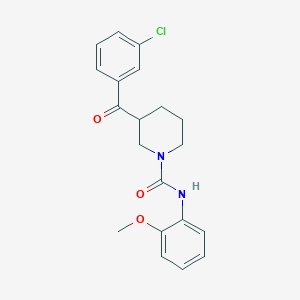![molecular formula C12H18ClFN2O B5998358 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride](/img/structure/B5998358.png)
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of solvents such as hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofurane (THF), dimethylformamide (DMF), or tert-butanol . These solvents facilitate the reaction conditions required for the synthesis of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen atoms, while reduction reactions may yield products with additional hydrogen atoms.
Aplicaciones Científicas De Investigación
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Industry: It is used in the production of various pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, which are involved in the transport of nucleosides across cell membranes . By inhibiting these transporters, the compound can affect nucleotide synthesis and adenosine regulation, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 2-(4-Phenylpiperazin-1-methyl)-1H-benz[d]imidazole
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride is unique due to its specific structure, which includes a fluorophenyl group attached to the piperazine ring. This structural feature contributes to its selectivity and potency as an inhibitor of equilibrative nucleoside transporters, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.ClH/c13-11-3-1-2-4-12(11)15-7-5-14(6-8-15)9-10-16;/h1-4,16H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAVFGFZMWILOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5998279.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5998305.png)
![methyl 1-[2-hydroxy-3-(3-{[(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B5998324.png)
![1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethylamino)methyl]piperidin-2-one](/img/structure/B5998330.png)



![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5998374.png)
![2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID](/img/structure/B5998380.png)
![1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B5998383.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B5998387.png)
![4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B5998389.png)
![3-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5998393.png)
